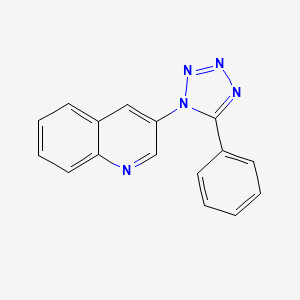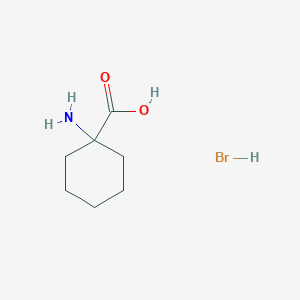
1-aminocyclohexane-1-carboxylic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclohexane-1-carboxylic acid; hydrobromide is a compound that belongs to the class of α-amino acids. It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group at the same carbon atom. This compound is also known by its synonym, homocycloleucine .
Méthodes De Préparation
The synthesis of 1-aminocyclohexane-1-carboxylic acid typically involves the following steps :
Starting Material: Cyclohexanone is used as the starting material.
Formation of Aminocyclohexanone: Cyclohexanone is reacted with ammonium chloride and ammonia in ethanol and water to form aminocyclohexanone.
Cyanation: The aminocyclohexanone is then treated with sodium cyanide to form aminocyclohexyl cyanide.
Hydrolysis: The aminocyclohexyl cyanide is hydrolyzed using hydrochloric acid to yield 1-aminocyclohexane-1-carboxylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions :
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the amino or carboxylic groups are replaced by other functional groups.
Peptide Synthesis: It is commonly used in peptide synthesis due to its ability to form stable peptide bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Applications De Recherche Scientifique
1-Aminocyclohexane-1-carboxylic acid has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It is studied for its role in protein structure and function due to its unique cyclic structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug design and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-aminocyclohexane-1-carboxylic acid involves its interaction with biological molecules . As an amino acid derivative, it can be incorporated into peptides and proteins, affecting their structure and function. Its cyclic structure imposes conformational constraints, which can influence the biological activity of the peptides it is part of.
Comparaison Avec Des Composés Similaires
1-Aminocyclohexane-1-carboxylic acid is unique due to its cyclic structure . Similar compounds include:
Cycloleucine: Another cyclic amino acid with similar properties.
1-Amino-1-cyclobutanecarboxylic acid: A smaller ring structure with different conformational constraints.
1-Amino-1-cyclopropanecarboxylic acid: An even smaller ring structure, leading to different chemical reactivity and biological activity.
These compounds share some chemical properties but differ in their ring size and resulting biological effects.
Propriétés
Formule moléculaire |
C7H14BrNO2 |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
1-aminocyclohexane-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H |
Clé InChI |
ZSGUQVJFFAYNPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


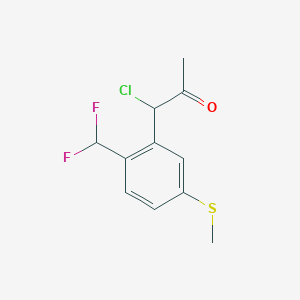
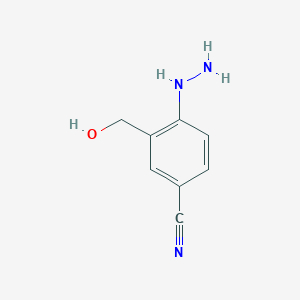
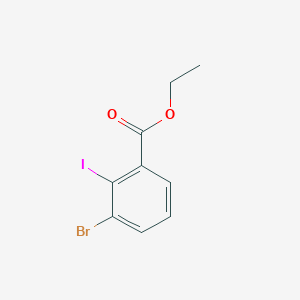
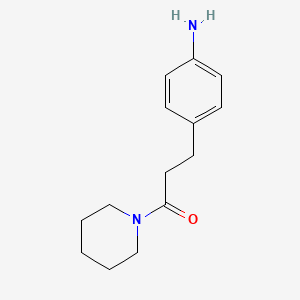
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
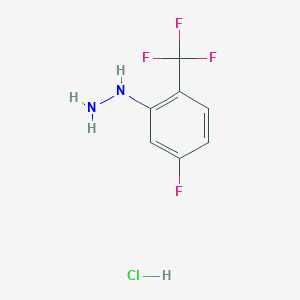
![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)

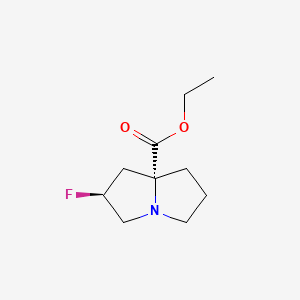
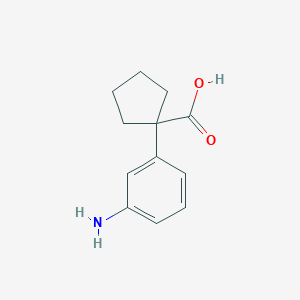
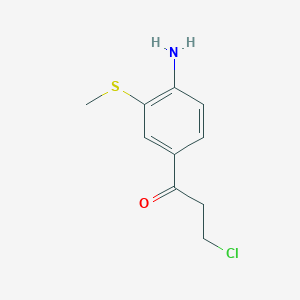
![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)
